5-Cyano-2-fluoro-3-picoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

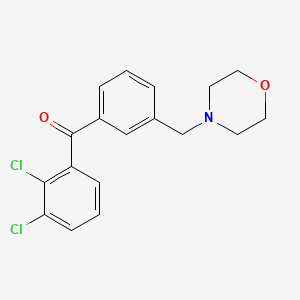

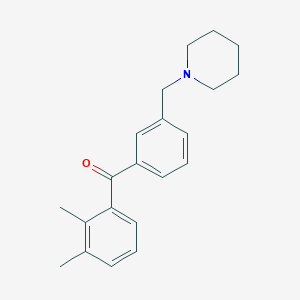

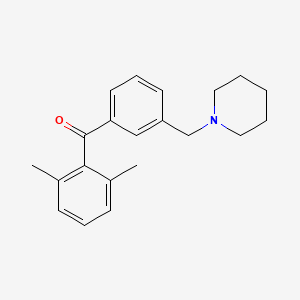

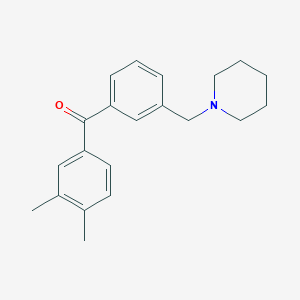

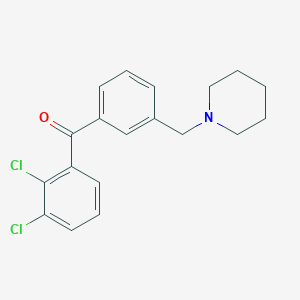

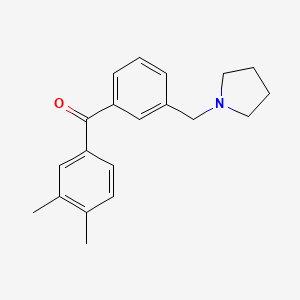

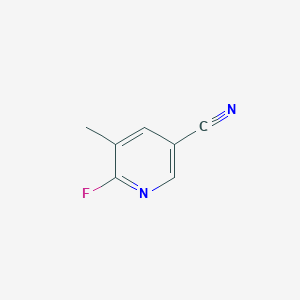

5-Cyano-2-fluoro-3-picoline is a chemical compound that is part of the picoline family, which are methylpyridines. The presence of a cyano group at the 5-position and a fluorine atom at the 2-position distinguishes this compound and suggests potential reactivity due to these functional groups.

Synthesis Analysis

The synthesis of fluorinated picolines can be complex due to the reactivity of the fluorine atom. In the context of related compounds, o-cyano-beta,beta-difluorostyrenes have been shown to react with organolithiums to generate sp(2) nitrogen anions, which then undergo intramolecular cyclization to afford 3-fluoroisoquinolines . Although not directly related to 5-cyano-2-fluoro-3-picoline, this demonstrates the potential synthetic routes involving organolithiums that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 5-cyano-2-fluoro-3-picoline would feature a pyridine ring with a methyl group at the 3-position, a cyano group at the 5-position, and a fluorine atom at the 2-position. The electronegativity of the fluorine atom and the electron-withdrawing nature of the cyano group would influence the electronic distribution in the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of 5-cyano-2-fluoro-3-picoline can be inferred from related compounds. For instance, the synthesis of novel fluoropicolinate herbicides involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines, leading to the formation of 4-amino-5-fluoropicolinates . This suggests that the fluoro and cyano groups in 5-cyano-2-fluoro-3-picoline could participate in similar cyclization reactions, potentially yielding complex heterocyclic structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 5-cyano-2-fluoro-3-picoline are not provided, the presence of fluorine and cyano groups typically imparts certain characteristics. Fluorine atoms can enhance the stability of certain chemical bonds due to their high electronegativity, while cyano groups can increase the polarity of the molecule. These properties would influence the solubility, boiling point, and reactivity of the compound.

Relevant Case Studies

A relevant case study involves the Chichibabin cyclization of 2-fluoro-3-picoline, which is closely related to 5-cyano-2-fluoro-3-picoline. The reaction with benzonitrile, mediated by lithium diisopropylamide (LDA), leads to the formation of 2-phenyl-7-azaindole . This showcases the reactivity of the picoline ring system and provides insight into potential transformations that 5-cyano-2-fluoro-3-picoline could undergo under similar conditions.

Applications De Recherche Scientifique

- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include “5-Cyano-2-fluoro-3-picoline”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Results/Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

Propriétés

IUPAC Name |

6-fluoro-5-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVABJWORVQDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632582 |

Source

|

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2-fluoro-3-picoline | |

CAS RN |

261625-67-6 |

Source

|

| Record name | 6-Fluoro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.